molecular formula C11H9BrN2O2 B11846135 Ethyl 8-bromoquinoxaline-6-carboxylate

Ethyl 8-bromoquinoxaline-6-carboxylate

Katalognummer: B11846135
Molekulargewicht: 281.10 g/mol
InChI-Schlüssel: UBJODHICTLBJSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 8-bromoquinoxaline-6-carboxylate is a chemical compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 8th position and an ethyl ester group at the 6th position of the quinoxaline ring makes this compound particularly interesting for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromoquinoxaline-6-carboxylate typically involves the bromination of quinoxaline derivatives followed by esterification. One common method includes the reaction of 8-bromoquinoxaline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 8-bromoquinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or alkenes.

Major Products Formed

    Substitution: Various substituted quinoxaline derivatives.

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Coupling: Biaryl or alkyl-quinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 8-bromoquinoxaline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of ethyl 8-bromoquinoxaline-6-carboxylate involves its interaction with various molecular targets. The bromine atom and the quinoxaline ring can form strong interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For example, the compound may inhibit tyrosine kinases or other enzymes involved in cell signaling, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 8-bromoquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives such as:

    Ethyl 6-chloroquinoxaline-8-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 8-methylquinoxaline-6-carboxylate: Similar structure but with a methyl group instead of bromine.

    Ethyl 6-nitroquinoxaline-8-carboxylate: Similar structure but with a nitro group instead of bromine.

The presence of the bromine atom in this compound makes it more reactive in substitution reactions compared to its chloro or nitro analogs. This unique reactivity can be advantageous in specific synthetic applications.

Eigenschaften

Molekularformel

C11H9BrN2O2

Molekulargewicht

281.10 g/mol

IUPAC-Name

ethyl 8-bromoquinoxaline-6-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-5-8(12)10-9(6-7)13-3-4-14-10/h3-6H,2H2,1H3

InChI-Schlüssel

UBJODHICTLBJSE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=NC=CN=C2C(=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.